molecular formula C6H8N2S B1593620 Pyrazine, 2-[(methylthio)methyl]- CAS No. 59021-03-3

Pyrazine, 2-[(methylthio)methyl]-

Cat. No.: B1593620
CAS No.: 59021-03-3
M. Wt: 140.21 g/mol
InChI Key: PNGHTEYYARFCTE-UHFFFAOYSA-N
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Description

Pyrazine, 2-[(methylthio)methyl]- is an organic compound with the molecular formula C6H8N2S. It is a derivative of pyrazine, characterized by the presence of a methylthio group attached to the pyrazine ring. This compound is known for its distinct aroma, often described as nutty or roasted, and is used in various applications, including flavoring agents and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-[(methylthio)methyl]- typically involves the reaction of 2-chloropyrazine with sodium thiomethoxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction can be represented as follows:

[ \text{2-Chloropyrazine} + \text{Sodium thiomethoxide} \rightarrow \text{Pyrazine, 2-[(methylthio)methyl]-} + \text{Sodium chloride} ]

Industrial Production Methods

On an industrial scale, the production of Pyrazine, 2-[(methylthio)methyl]- follows similar synthetic routes but often involves optimization for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazine, 2-[(methylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma.

Mechanism of Action

The mechanism by which Pyrazine, 2-[(methylthio)methyl]- exerts its effects is primarily through its interaction with biological molecules. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylthio)pyrazine
  • 2-Methyl-5-(methylthio)pyrazine
  • 2-Methyl-6-(methylthio)pyrazine

Uniqueness

Pyrazine, 2-[(methylthio)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(methylsulfanylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHTEYYARFCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069303
Record name Pyrazine, [(methylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59021-03-3
Record name 2-[(Methylthio)methyl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59021-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-((methylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-[(methylthio)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, [(methylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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